2-Bromo-7-ethoxybenzo[d]oxazole
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Overview
Description
2-Bromo-7-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl bromoacetate, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. Conditions often involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts like palladium or copper can facilitate cyclization reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to different functionalized oxazoles .
Scientific Research Applications
2-Bromo-7-ethoxybenzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-7-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromine atom and ethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed biological activities. For example, the compound may inhibit the activity of specific kinases or disrupt the function of bacterial cell walls .
Comparison with Similar Compounds
2-Bromo-7-ethoxybenzo[d]oxazole can be compared with other oxazole derivatives, such as:
2-Ethoxybenzo[d]oxazole: Lacks the bromine atom, which may result in different biological activities.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological properties.
2-Bromo-5-chlorobenzo[d]oxazole: Contains an additional chlorine atom, which can further modulate its biological activities
The unique combination of the bromine atom and ethoxy group in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-7-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3 |
InChI Key |
AUSNOQLQOAVMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N2)Br |
Origin of Product |
United States |
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